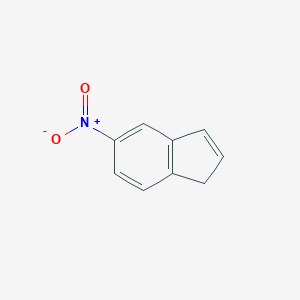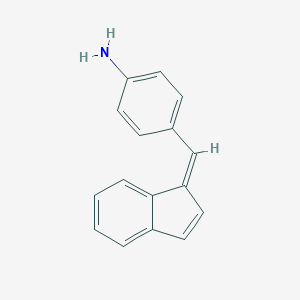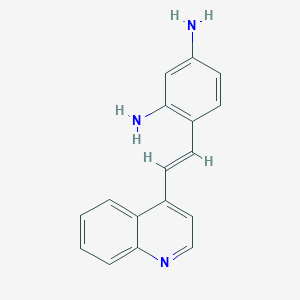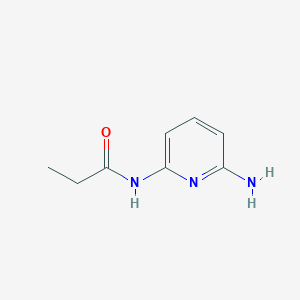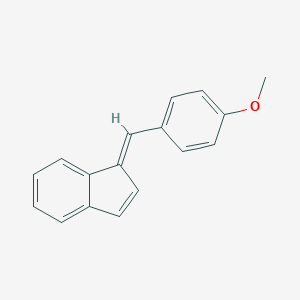
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether, also known as IMPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of ether, which is a class of organic compounds that contains an oxygen atom bonded to two alkyl or aryl groups. IMPE has been synthesized using different methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the blood and tissues of animals. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has also been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has several advantages as a research tool, including its high purity, stability, and low toxicity. However, there are also some limitations to its use in lab experiments. 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a relatively new compound, and there is still much to be learned about its properties and mechanisms of action. Additionally, the synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether. Another area of interest is the use of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanisms of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of study that can contribute to the understanding and development of this compound.
Méthodes De Synthèse
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can be synthesized using different methods, including the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with dimethyl sulfate and potassium carbonate, or the reaction of 4-(1H-inden-1-ylidenemethyl)phenol with methyl iodide and potassium carbonate. These methods have been reported in scientific literature and have been used to produce 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether with high yields and purity.
Applications De Recherche Scientifique
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been investigated for its anticancer and anti-inflammatory properties. Studies have shown that 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether can inhibit the growth of cancer cells and reduce inflammation in animal models. In materials science, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 4-(1H-inden-1-ylidenemethyl)phenyl methyl ether has been used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
2428-41-3 |
|---|---|
Nom du produit |
4-(1H-inden-1-ylidenemethyl)phenyl methyl ether |
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(1E)-1-[(4-methoxyphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14O/c1-18-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
Clé InChI |
GESIZRSIANBQLM-NTCAYCPXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



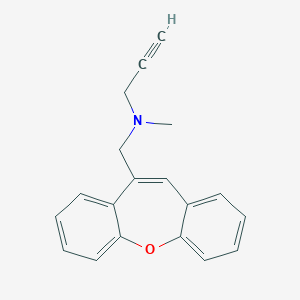
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

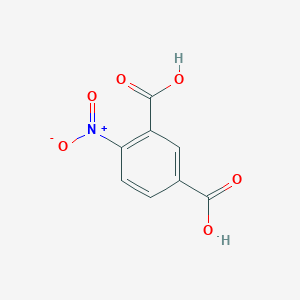
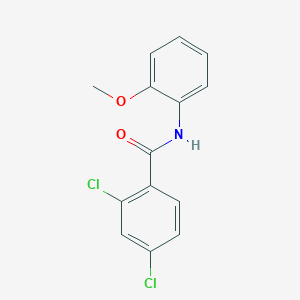
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
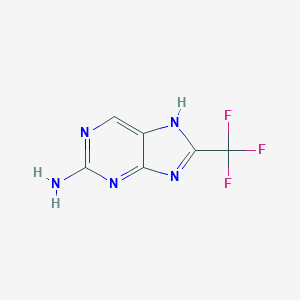
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)
